An In-Depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzaldehyde
An In-Depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Introduction: Clarifying the Core Reagent and Its Significance
In the landscape of fluorinated building blocks, precision in nomenclature is paramount. While the query for "2-Fluoro-6-(trifluoromethoxy)benzaldehyde" is specific, the overwhelmingly prevalent and well-documented compound in chemical literature and commercial availability is 2-Fluoro-6-(trifluoromethyl)benzaldehyde . This guide will focus on this latter, widely used reagent, bearing the CAS Number 60611-24-7 .[1][2]
2-Fluoro-6-(trifluoromethyl)benzaldehyde is an aromatic aldehyde distinguished by the presence of two potent electron-withdrawing groups ortho to the carbonyl functionality: a fluorine atom and a trifluoromethyl (-CF3) group. This unique substitution pattern profoundly influences the molecule's reactivity and physicochemical properties. The incorporation of fluorine and trifluoromethyl groups is a cornerstone strategy in modern drug discovery and materials science, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Consequently, this benzaldehyde derivative has emerged as a critical intermediate for synthesizing a range of high-value compounds, from pharmaceuticals to advanced polymers.[3]
This document serves as a technical primer for researchers and drug development professionals, offering a comprehensive overview of the compound's properties, synthesis, reactivity, and key applications, grounded in established scientific literature and protocols.
Physicochemical and Spectroscopic Profile
The distinct physical properties of 2-Fluoro-6-(trifluoromethyl)benzaldehyde are critical for its handling, reaction setup, and purification. Below is a summary of its key characteristics, compiled from leading chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 60611-24-7 | [1][2] |
| Molecular Formula | C₈H₄F₄O | [2][3] |
| Molecular Weight | 192.11 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Boiling Point | 156 °C (lit.) | |
| 67 °C at 10 mmHg | [3] | |
| Density | 1.432 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.458 (lit.) | |
| Flash Point | 82 °C (179.6 °F) - closed cup | |
| SMILES | C1=CC(=C(C(=C1)F)C=O)C(F)(F)F | [2][5] |
| InChIKey | FAKUGVHRTLCKHB-UHFFFAOYSA-N | [2] |
Spectroscopic Insights:
-
¹H NMR: The proton spectrum is characterized by signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. A distinct singlet or narrowly split peak for the aldehydic proton appears further downfield (δ 9.5-10.5 ppm).
-
¹⁹F NMR: The fluorine spectrum will show two distinct resonances: one for the single fluorine atom attached to the ring and another for the -CF₃ group, each with its characteristic chemical shift and coupling.
-
¹³C NMR: The carbon spectrum will display a low-field signal for the carbonyl carbon (C=O) around δ 185-195 ppm. Aromatic carbons will appear in the δ 110-160 ppm range, with carbons directly bonded to fluorine exhibiting large C-F coupling constants. The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band around 1700-1720 cm⁻¹. Strong C-F stretching vibrations for the aryl-F and -CF₃ groups are also prominent, typically in the 1100-1400 cm⁻¹ region.
Synthesis and Reactivity
The synthesis of 2-Fluoro-6-(trifluoromethyl)benzaldehyde is non-trivial, reflecting its specialized structure. While multiple patented routes exist, a common laboratory-scale approach involves the strategic functionalization of a pre-fluorinated precursor.
One described synthetic pathway involves reacting benzaldehyde with sodium trifluoromethanesulfinate in a liquid ammonia solution at low temperatures (-78°C).[5] This method is noted for its high yield and minimal byproducts.[5] Industrial routes may start from more basic materials like ortho-xylene, proceeding through chlorination and fluoridation steps to build the substituted aromatic ring before the final oxidation to the aldehyde.[6]
Core Reactivity:
The chemical behavior of 2-Fluoro-6-(trifluoromethyl)benzaldehyde is dictated by the interplay between the aldehyde group and the powerful ortho-substituents.
-
Electrophilic Carbonyl Carbon: The -F and -CF₃ groups are strongly electron-withdrawing, which significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This makes it highly susceptible to attack by nucleophiles.
-
Nucleophilic Aromatic Substitution: The fluorine atom on the ring can be displaced by strong nucleophiles under certain conditions, a common reaction for activated aryl fluorides.
This heightened reactivity makes it a versatile substrate for constructing more complex molecular architectures.
Key Applications in Drug Discovery and Materials Science
2-Fluoro-6-(trifluoromethyl)benzaldehyde is not an end product but a high-value intermediate. Its utility is demonstrated in its incorporation into a variety of functional molecules.
1. Pharmaceutical Synthesis: This compound is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[3] The presence of both F and -CF₃ groups can enhance drug efficacy by improving metabolic stability and membrane permeability.[3]
-
Anti-Cancer and Anti-Inflammatory Agents: It serves as a precursor for various heterocyclic compounds investigated for anti-cancer and anti-inflammatory properties.[3]
-
Synthesis of Elagolix Intermediate: A notable application is in the synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine.[7] The benzaldehyde is first converted to its oxime, which is then reduced to the corresponding benzylamine.[8][9] This benzylamine is a key intermediate for Elagolix, a GnRH antagonist used to treat endometriosis-associated pain.[7]
Workflow: Synthesis of a Key Pharmaceutical Intermediate
Caption: Reaction pathway from the title compound to a key pharmaceutical intermediate.
2. Agrochemical Formulations: The structural motifs derived from this benzaldehyde are also employed in the development of modern pesticides and herbicides.[3] The fluorinated groups contribute to the potency and environmental persistence profile of the final agrochemical product.
3. Materials Science: In materials science, the compound is used to create specialty polymers and resins.[3] The high electronegativity and stability of the C-F bonds can impart desirable properties to materials, such as enhanced thermal stability, chemical resistance, and specific optical properties.[3]
Experimental Protocol: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzaldehyde Oxime
The following protocol is adapted from established procedures for the synthesis of the oxime intermediate, a critical first step towards producing the corresponding benzylamine.[8]
Objective: To convert 2-Fluoro-6-(trifluoromethyl)benzaldehyde to its corresponding oxime.
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzaldehyde (1.0 mol, 192.11 g)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mol, 82.8 g)
-
Sodium hydroxide (NaOH) (1.2 mol, 48.0 g)
-
Sodium acetate (NaOAc) (1.5 mol, 123.0 g)
-
Ethanol (500 mL)
-
Water (H₂O) (200 mL)
-
Three-neck round-bottom flask (3 L) with condenser and mechanical stirrer
Procedure:
-
Reagent Setup: To the 3 L three-neck flask, add 2-Fluoro-6-(trifluoromethyl)benzaldehyde (192.0 g), ethanol (500 mL), hydroxylamine hydrochloride (82.8 g), sodium hydroxide (48 g), sodium acetate (163.3 g), and water (200 mL).
-
Reaction: Heat the mixture to 80-85 °C with stirring. Maintain this temperature for 20-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask to room temperature.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the organic solvent (ethanol). A large amount of solid will precipitate.
-
Purification: Filter the solid precipitate and wash the filter cake twice with 200 mL of water.
-
Drying: Dry the resulting solid to yield the final product, Benzaldehyde, 2-fluoro-6-(trifluoromethyl)-, oxime. A typical yield is around 95%.[8]
Self-Validation: The success of the synthesis can be validated by melting point analysis and spectroscopic methods (NMR, IR) to confirm the conversion of the aldehyde group to the oxime functionality (e.g., disappearance of the aldehyde proton signal in ¹H NMR and appearance of a broad -OH signal).
Safety and Handling
2-Fluoro-6-(trifluoromethyl)benzaldehyde is classified as a combustible liquid and an irritant.[1]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautions: Handle in a well-ventilated area or fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[1]
-
Storage: Store in a cool, well-ventilated place in a tightly sealed container.[1] The compound is noted to be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[10]
Conclusion
2-Fluoro-6-(trifluoromethyl)benzaldehyde (CAS: 60611-24-7) is a highly functionalized and reactive building block of significant interest to the scientific community. Its unique electronic properties, conferred by the ortho-fluoro and trifluoromethyl substituents, make it an invaluable intermediate in the synthesis of complex molecules. From life-saving pharmaceuticals to high-performance materials, the applications stemming from this compound underscore the power of strategic fluorination in modern chemistry. This guide provides the foundational knowledge for researchers to handle, utilize, and innovate with this potent chemical tool.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde (98%). Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). 2-FLUORO-6-(TRIFLUOROMETHYL)BENZALDEHYDE. Retrieved from [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
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